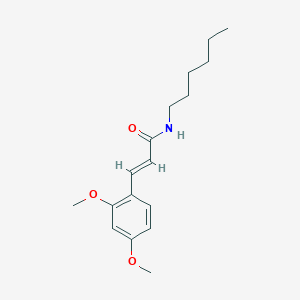
3-(2,4-dimethoxyphenyl)-N-hexylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-N-hexylacrylamide, commonly known as DMHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHA is a member of the acrylamide family and is structurally similar to other compounds such as DMAA and ephedrine. DMHA is a potent stimulant that has been shown to enhance cognitive function, increase energy levels, and improve athletic performance.
作用機序
DMHA acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to an increase in energy levels and improved cognitive function. DMHA also acts as a vasodilator, which increases blood flow to the muscles and improves athletic performance.
Biochemical and Physiological Effects
DMHA has been shown to have numerous biochemical and physiological effects. In addition to its stimulant properties, DMHA has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body. DMHA has also been shown to increase insulin sensitivity, which can be beneficial for individuals with diabetes.
実験室実験の利点と制限
DMHA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. DMHA is also stable and has a long shelf life. However, DMHA has limitations in terms of its potential toxicity and side effects. It is important to use caution when handling DMHA in a laboratory setting and to follow proper safety protocols.
将来の方向性
There are several potential future directions for DMHA research. One area of interest is the development of new pharmaceuticals that incorporate DMHA as an active ingredient. DMHA also has potential applications in the field of sports nutrition, where it can be used to improve athletic performance. Additionally, further research is needed to fully understand the long-term effects of DMHA use and to develop safe and effective dosing guidelines.
Conclusion
DMHA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHA has been shown to have anti-inflammatory properties, improve cognitive function, and enhance athletic performance. While DMHA has several advantages for use in laboratory experiments, caution must be taken due to its potential toxicity and side effects. Further research is needed to fully understand the potential applications and limitations of DMHA.
合成法
DMHA is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with hexylamine in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to form DMHA. The synthesis method is relatively simple and can be performed in a laboratory setting using standard equipment.
科学的研究の応用
DMHA has been the subject of numerous scientific studies due to its potential applications in various fields. In the pharmaceutical industry, DMHA has been shown to have anti-inflammatory properties and can be used to treat conditions such as arthritis and asthma. DMHA has also been shown to have potential applications in the field of neuroscience, where it has been shown to enhance cognitive function and improve memory retention.
特性
製品名 |
3-(2,4-dimethoxyphenyl)-N-hexylacrylamide |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC名 |
(E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-9-14-8-10-15(20-2)13-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-9+ |
InChIキー |
VRGRHDSNJSMQTR-PKNBQFBNSA-N |
異性体SMILES |
CCCCCCNC(=O)/C=C/C1=C(C=C(C=C1)OC)OC |
SMILES |
CCCCCCNC(=O)C=CC1=C(C=C(C=C1)OC)OC |
正規SMILES |
CCCCCCNC(=O)C=CC1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)
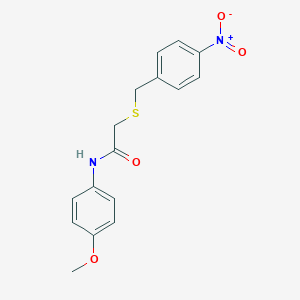
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B254847.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)
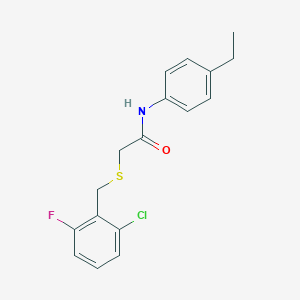
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)
![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)
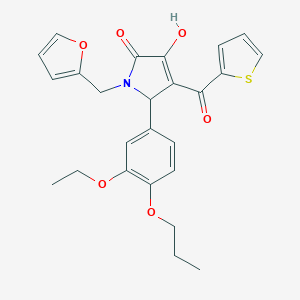
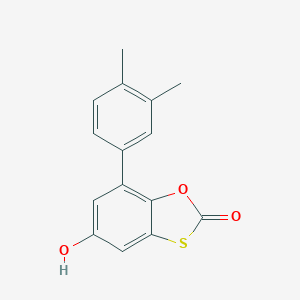
![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)